4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.43. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” might interact with various cellular targets.
Mode of action
The mode of action of “this compound” is likely to involve binding to these targets, leading to changes in their activity. This could result in a variety of cellular responses, depending on the specific targets involved .
Biochemical pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that “this compound” might affect multiple biochemical pathways.
Pharmacokinetics
The properties of similar compounds suggest that it might be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of “this compound” are likely to be diverse, given the wide range of activities associated with indole derivatives .
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-19-8-10(12(24-2)7-14(19)20)15(21)18-16-17-11-5-4-9(26(3,22)23)6-13(11)25-16/h4-8H,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBFCZDMVKGTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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